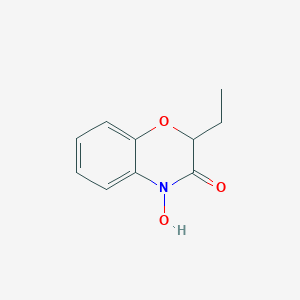
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one (EHBO) is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. EHBO has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help protect against oxidative stress. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may help alleviate symptoms of inflammatory conditions. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has several advantages for lab experiments, including its availability as a naturally occurring compound and its well-characterized biological activities. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one. One area of interest is the development of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one-based therapies for various diseases, including cancer and inflammatory conditions. Another area of interest is the elucidation of the molecular mechanisms underlying 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one's biological activities. Additionally, there is interest in developing more efficient synthesis methods for 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one and its derivatives.
Métodos De Síntesis
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from maize plants. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2-aminophenol and ethyl 2-chloroacetate. Chemical synthesis involves reacting 2-aminophenol with ethyl chloroformate in the presence of a base. Extraction from maize plants involves harvesting and drying the plant material, followed by extraction with organic solvents.
Aplicaciones Científicas De Investigación
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress and associated diseases such as cancer and neurodegenerative disorders. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to have anti-inflammatory activity, which may help alleviate symptoms of inflammatory conditions such as arthritis and asthma. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit anticancer activity, which may make it a promising candidate for cancer treatment.
Propiedades
Número CAS |
13212-61-8 |
|---|---|
Nombre del producto |
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
2-ethyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h3-6,8,13H,2H2,1H3 |
Clave InChI |
VVTRVUOMIPLROC-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
SMILES canónico |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



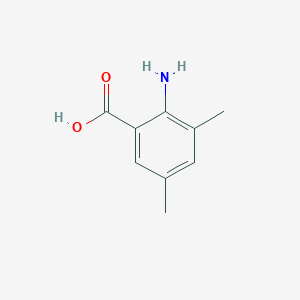
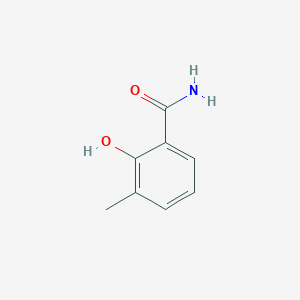
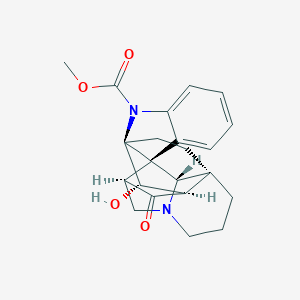
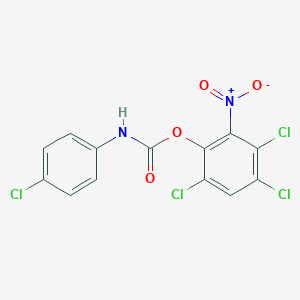
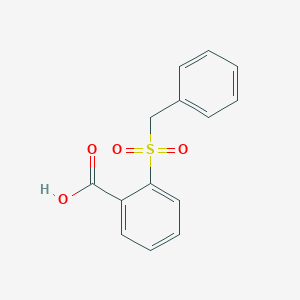

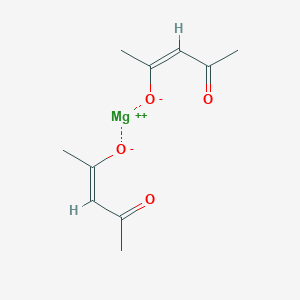
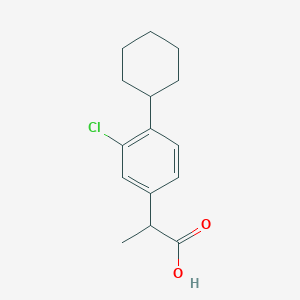
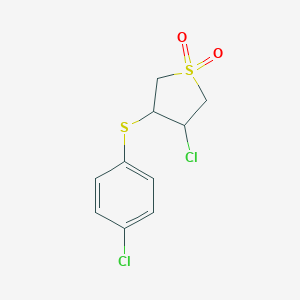

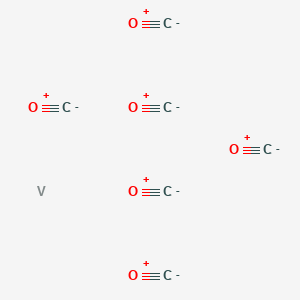
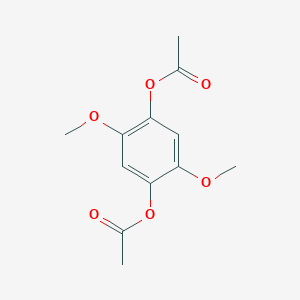
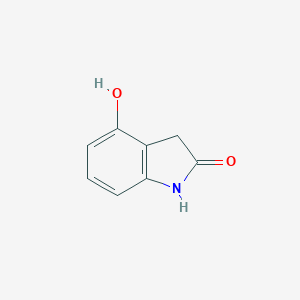
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)